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Compound of Interest

Compound Name: 4-Fluoro-2-nitro-1,1"-biphenyl!
CAS No.: 390-06-7
Cat. No.: B3052161
Get Quote
. J

Executive Summary

In the landscape of modern drug discovery, 4-Fluoro-2-nitro-1,1'-biphenyl (CAS: 390-06-7)
represents a high-value "privileged structure." It serves as a bifunctional building block, offering
two distinct handles for diversification: a nitro group capable of reduction to a primary amine
(an entry point for amides, ureas, and sulfonamides) and a fluorine atom that modulates
metabolic stability and lipophilicity.

This guide provides a rigorous technical analysis of this scaffold, detailing optimized synthesis
protocols, reactivity profiles, and its application in targeting kinases (IKK2) and cryptochromes.

Chemical Identity & Physical Properties[1]
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Parameter Specification

IUPAC Name 4-Fluoro-2-nitro-1,1'-biphenyl

CAS Number 390-06-7

Molecular Formula C12HsFNO2

Molecular Weight 217.20 g/mol

Appearance Yellow crystalline solid or oil (purity dependent)
Boiling Point ~322.8°C (at 760 mmHgq)

Flash Point ~149°C

Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in

water

Key Precursor

1-Bromo-4-fluoro-2-nitrobenzene (CAS 446-09-
3)

Synthesis Workflow: The Suzuki-Miyaura Pathway

The most reliable route to 4-Fluoro-2-nitro-1,1'-biphenyl is the palladium-catalyzed cross-

coupling of 1-bromo-4-fluoro-2-nitrobenzene with phenylboronic acid.

Mechanistic Rationale

o Substrate Selection: The ortho-nitro group on the aryl bromide creates steric hindrance.

Standard Pd(PPhs)s may be sluggish. Second-generation catalysts like Pd(dppf)Clz or

Pd(dtbpf)Cl2 are preferred to prevent protodeboronation of the boronic acid before coupling

occurs.

e Base Choice: Carbonates (K2COs or Cs2C0Os) are standard.[1] Stronger bases are avoided

to prevent nucleophilic attack on the nitro group or displacement of the fluorine (SNAr),

although the meta relationship of F to NO2 renders the fluorine relatively stable to SNAr

under mild conditions.

Optimized Protocol (Self-Validating)
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Reagents:

1-Bromo-4-fluoro-2-nitrobenzene (1.0 equiv)[2]
Phenylboronic acid (1.2 equiv)
Pd(dppf)Cl2[3]-CH2Cl2 (3-5 mol%)

K2COs (2.0 equiv, 2M aqueous solution)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

Inert Setup: Charge a Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst.[1]
Evacuate and backfill with Argon (3x).[1] Why: Oxygen poisons the Pd(0) species, stalling
the catalytic cycle.

Solvation: Add degassed 1,4-dioxane and the aqueous K2COs solution via syringe.
Thermal Activation: Heat the mixture to 80-90°C for 4-12 hours.

Validation Point (TLC/LCMS): Monitor the disappearance of the aryl bromide (Rt ~ retention
of starting material). If the bromide persists but boronic acid is consumed, add 0.5 equiv
more boronic acid.

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SOa.[1][4]

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a
yellow solid.[5]

Visualization: Synthesis & Functionalization Logic

1-Bromo-4-fluoro-
2-nitrobenzene

Suzuki Coupling ormation 4-Fluoro-2-nitro- Functionalization Nitro Reduction 2-Amino-4-fluoro- Drug Scaffold
(Pd(dppf)CI2, K2CO3) 1,1-biphenyl (Fe/HClI or H2/Pd-C) 1,1'-biphenyl (Amides/Ureas)
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Figure 1: The synthetic workflow from brominated precursor to the amino-biphenyl scaffold.

Reactivity Profile & Functionalization

Once synthesized, the 4-Fluoro-2-nitro-1,1'-biphenyl scaffold offers two primary reactivity
vectors.

Vector A: Nitro Group Reduction (The Gateway)
The nitro group is rarely the final pharmacophore; it is almost always reduced to the aniline.
» Method A (Chemoselective): Iron powder (Fe) in NHaCI/EtOH/H20.

o Advantage:[6] Mild. Does not defluorinate (hydrodefluorination is a risk with Pd/Hz).

e Method B (Clean): Hydrogenation (Hz, 1 atm) with Pd/C.

o Caution: Extended reaction times can lead to C-F bond cleavage. Monitor strictly.

Vector B: The Fluorine Handle
In this specific isomer (4-fluoro-2-nitro), the fluorine is meta to the nitro group and para to the

phenyl ring.

» SNAr Resistance: Unlike 2-fluoro-nitrobenzene, where F is ortho to the activating nitro group,
the F here is meta. It is not highly activated for Nucleophilic Aromatic Substitution (SNAr).

o Implication: The fluorine acts as a robust metabolic blocker (preventing para-hydroxylation)
rather than a leaving group. This stability is crucial for its use in in vivo probes.

Applications in Drug Development
IKK2 Inhibitors (Inflammation)

Research into Indole Carboxamides as IKK2 inhibitors utilizes the 2-amino-4-fluoro-1,1'-
biphenyl motif.
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e Mechanism: The biphenyl amine is coupled to an indole core. The fluorine atom improves
the lipophilicity (LogP) and metabolic half-life of the inhibitor, while the biphenyl twist aids in
fitting into the kinase hydrophobic pocket.

e Source:US Patent 8,372,875 (GlaxoSmithKline).

Cryptochrome Modulators (Circadian Rhythm)

Carbazole-containing sulfonamides targeting Cryl and Cry2 proteins often employ this
biphenyl tail.

e Role: The 4-fluoro-2-nitro-1,1'-biphenyl is reduced to the amine and then sulfonylated. The
fluorine atom is critical for optimizing the pharmacokinetic profile of the modulator.

Safety & Handling Protocols

o Explosion Hazard: Like all nitroaromatics, the compound possesses high energy potential.
Do not heat dry solids above 100°C.

o Toxicity: Likely toxic if swallowed or inhaled. Use full PPE (nitrile gloves, fume hood).
o Waste: Segregate as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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